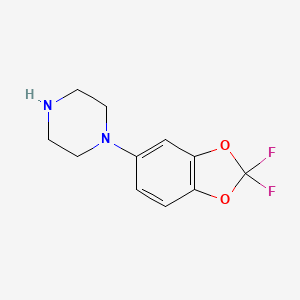
1-(2,2-Difluoro-2H-1,3-benzodioxol-5-YL)piperazine
Cat. No. B8595264
M. Wt: 242.22 g/mol
InChI Key: JBZLZXRFWMKTFR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Procedure details


13-May-09 10:32:07 +0100 5-bromo-2,2-difluorobenzo[d][1,3]dioxole (0.500 g, 2.11 mmol), piperazine (0.182 g, 2.11 mmol) and BIS(TRI-T-BUTYLPHOSPHINE)PALLADIUM(0) (0.054 g, 0.11 mmol) and potassium 2-methylpropan-2-olate (0.349 g, 2.95 mmol) were suspended in dioxane (10vol) (10 mL) and heated to 90°C for 1 hour. LC-MS shows no starting material 52% product and 41% dimer. The reaction mixture was combined with EN02263-54 filtered and the crude product was purified by flash silica chromatography, elution gradient 0 to 10% MeOH in DCM. Pure fractions were evaporated to dryness to afford 1-(2,2-difluorobenzo[d][1,3]dioxol-5-yl)piperazine (0.259 g, 50.7 %) as a yellow oil.





Quantity
0.000105 mol
Type
catalyst
Reaction Step Five

Yield
50.68%
Identifiers


|
CUSTOM
|
934
|
reaction index
|
NAME
|
1.3.1 [N-arylation with Ar-X] Bromo Buchwald-Hartwig amination
|
reaction type
|
Inputs


Step One
|
Name
|
|
|
Quantity
|
0.00295 mol
|
|
Type
|
reagent
|
|
Smiles
|
CC(C)(C)[O-].[K+]
|
Step Two
|
Name
|
|
|
Quantity
|
0.01 L
|
|
Type
|
solvent
|
|
Smiles
|
C1COCCO1
|
Step Three
|
Name
|
|
|
Quantity
|
0.00211 mol
|
|
Type
|
reactant
|
|
Smiles
|
C1CNCCN1
|
Step Four
|
Name
|
|
|
Quantity
|
0.00211 mol
|
|
Type
|
reactant
|
|
Smiles
|
C1=CC2=C(C=C1Br)OC(O2)(F)F
|
Step Five
|
Name
|
|
|
Quantity
|
0.00011 mol
|
|
Type
|
catalyst
|
|
Smiles
|
CC(C)(C)P(C(C)(C)C)C(C)(C)C
|
|
Name
|
|
|
Quantity
|
0.000105 mol
|
|
Type
|
catalyst
|
|
Smiles
|
CC(C)(C)P(C(C)(C)C)C(C)(C)C.CC(C)(C)P(C(C)(C)C)C(C)(C)C.[Pd]
|
Conditions


Temperature
|
Control Type
|
UNSPECIFIED
|
|
Setpoint
|
90 (± 10) °C
|
Other
Outcomes


Product
|
Name
|
|
|
Type
|
product
|
|
Smiles
|
C1CN(CCN1)C2=CC3=C(C=C2)OC(O3)(F)F
|
Measurements
| Type | Value | Analysis |
|---|---|---|
| YIELD | 50.68% |
Source


|
Source
|
Open Reaction Database (ORD) |
|
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |
